cis-3-Hexenyl acetate

Description

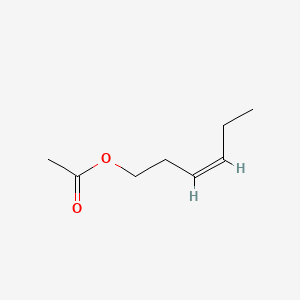

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFVOOAXDOBMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047234 | |

| Record name | Hex-3-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-82-3 | |

| Record name | 3-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hex-3-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to cis-3-Hexenyl Acetate: Chemical Properties and Structure

Introduction

This compound, also known as (Z)-3-hexen-1-yl acetate, is an organic compound classified as an ester. It is a key component in the "green" aroma of many fruits and freshly cut grass, contributing a characteristic fresh, fruity, and slightly sweet scent reminiscent of apples and pears.[1][2] This volatile organic compound (VOC) is widely utilized in the flavor and fragrance industries to impart natural-smelling green notes to a variety of products, including perfumes, food and beverage flavorings, and personal care items.[3][4] Beyond its sensory applications, this compound and related leaf volatiles are also subjects of study in chemical ecology and plant physiology. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization.

Chemical Structure

The structure of this compound consists of a six-carbon chain containing a cis- (or Z-) configured double bond between the third and fourth carbon atoms. The acetate group is attached to the first carbon atom.

-

IUPAC Name: (Z)-Hex-3-en-1-yl acetate[5]

-

SMILES: CC/C=C\CCOC(=O)C[5]

-

InChI: 1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4-[3]

-

InChIKey: NPFVOOAXDOBMCE-PLNGDYQASA-N[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][6] |

| Molecular Weight | 142.20 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][6][7] |

| Odor | Fresh, green, fruity, sweet; reminiscent of apple, pear, and banana | [1][2][6] |

| Boiling Point | 75-76 °C at 23 mmHg | [1][3] |

| Density | 0.897 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.425 - 1.429 | [3][5][6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][6] |

| Flash Point | 57 °C (134.6 °F) | [3][4] |

| Vapor Pressure | 2.14 hPa at 25 °C |

Experimental Protocols

Synthesis of this compound via Esterification

This compound is commonly synthesized through the esterification of its corresponding alcohol, cis-3-hexen-1-ol (leaf alcohol), with acetic anhydride or acetic acid. An enzymatic approach offers a greener alternative to traditional chemical synthesis.

Enzymatic Esterification Protocol

This protocol is based on the use of an immobilized lipase, which provides high selectivity and milder reaction conditions.

Materials:

-

cis-3-Hexen-1-ol

-

Ethyl acetate (as both acetyl donor and solvent)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Molecular sieves (for dehydration)

-

Orbital shaker incubator

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) for reaction monitoring

Procedure:

-

To a solution of cis-3-hexen-1-ol (1 equivalent) in ethyl acetate (2 equivalents), add immobilized Candida antarctica lipase B (2% by weight of the reactants).

-

The reaction mixture is incubated in an orbital shaker at 40°C and 150 rpm.

-

The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-FID to determine the conversion of the alcohol to the ester.

-

Upon completion of the reaction, the enzyme is removed by filtration.

-

The excess solvent and by-products are removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC 6850 or similar

-

Column: DB-1 MS (20 m x 0.18 mm ID x 0.18 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Mode: Split (split ratio 50:1)

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

¹H NMR Spectroscopy:

-

Instrument: 90 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Chemical Shifts (δ) in ppm: 0.97 (t, 3H), 2.04 (s, 3H), 2.08 (quintet, 2H), 2.40 (q, 2H), 4.06 (t, 2H), 5.25-5.45 (m, 2H).

¹³C NMR Spectroscopy:

-

Instrument: 25.16 MHz NMR Spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Chemical Shifts (δ) in ppm: 14.2, 20.7, 20.9, 64.0, 123.9, 134.6, 171.0.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via enzymatic esterification.

Logical Relationship of Analytical Techniques

This diagram shows the logical flow of analyzing a sample to identify and characterize this compound.

References

- 1. This compound | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]

- 3. This compound (Leaf acetate) - Mane Kancor Ingredients Ltd. [manekancor.com]

- 4. fraterworks.com [fraterworks.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(3681-71-8) 1H NMR spectrum [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Natural Occurrence of cis-3-Hexenyl Acetate in Fruits and Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl acetate, also known as (Z)-3-hexenyl acetate, is an organic ester naturally present in a wide array of plants.[1][2] It is a key contributor to the characteristic "green" aroma of freshly cut grass, unripe fruit, and lush foliage.[3][4][5] This volatile organic compound (VOC) belongs to a class of molecules known as green leaf volatiles (GLVs), which are rapidly synthesized by plants in response to tissue damage.[6][7][8]

Functionally, this compound plays a crucial role in plant defense mechanisms, acting as a signaling molecule that can deter herbivores and attract their natural predators.[7][9] It is also involved in plant-to-plant communication, priming the defenses of neighboring plants against potential threats.[7][10] Beyond its ecological significance, this compound is of considerable interest to the flavor and fragrance industries for its fresh, fruity-green, and sweet notes, reminiscent of banana, apple, and pear.[5][11] This guide provides a technical overview of its natural occurrence, biosynthesis, and the analytical protocols used for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of fruits, leaves, and flowers. Its concentration can vary significantly based on the plant species, cultivar, degree of ripeness, and environmental conditions. The following table summarizes quantitative findings from various studies.

| Plant Species | Part | Concentration / Emission Rate | Notes |

| Tulbaghia violacea (White flower var.) | Whole Plant (wounded) | ~440 ng plant⁻¹ h⁻¹ | Emission rate measured after leaf cutting.[7] |

| Tulbaghia violacea (Purple flower var.) | Whole Plant (wounded) | ~260 ng plant⁻¹ h⁻¹ | Emission rate measured after leaf cutting.[7] |

| Camellia species | Flowers | Relative amount up to 42.48% | Second highest relative amount among volatiles in a study of 12 species.[12] |

| Lentil (Lens culinaris) | Leaves | Present | Detected in volatile emissions.[13] |

| Various Fruits | Fruit | Widely present | Found in apple, guava, melon, passion fruit, peach, pear, raspberry, strawberry, and tomato.[1][11][14] |

| Various Herbs & Spices | Leaves / Aerial parts | Present | Detected in dill, chives, tarragon, lemon balm, and others.[2] |

Biosynthesis: The Lipoxygenase (LOX) Pathway

This compound is a product of the lipoxygenase (LOX) pathway, a metabolic cascade initiated by the disruption of plant cell membranes, for instance, through wounding or herbivore activity.[4][15] The pathway converts C18 polyunsaturated fatty acids into C6 and C9 aldehydes, alcohols, and esters, which constitute the GLVs.[3][4][6]

The key steps leading to the formation of this compound are:

-

Lipid Hydrolysis : Upon tissue damage, lipases release α-linolenic acid from chloroplast membranes.

-

Oxygenation : The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[4][9]

-

Cleavage : Hydroperoxide lyase (HPL) rapidly cleaves 13-HPOT into two fragments: the C12 compound 12-oxo-(Z)-9-dodecenoic acid and the C6 volatile, (Z)-3-hexenal.[4][10]

-

Reduction : (Z)-3-hexenal is then reduced to (Z)-3-hexenol (leaf alcohol) by the action of an alcohol dehydrogenase (ADH).[4]

-

Esterification : Finally, the enzyme alcohol acetyltransferase (AAT) catalyzes the esterification of (Z)-3-hexenol with acetyl-CoA to produce this compound (leaf ester).[10]

Methodologies for Analysis

The standard method for the extraction and quantification of volatile compounds like this compound from plant matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[12][16][17]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized workflow for the analysis of this compound in fruit or leaf samples. Optimization of parameters such as fiber type, temperature, and time is critical for different matrices.[18][19]

1. Sample Preparation:

-

Weigh a precise amount of fresh plant material (e.g., 1.0-5.0 g of homogenized leaves or fruit pulp).

-

Place the sample into a headspace vial (e.g., 10 or 20 mL).

-

(Optional) Add a saturated salt solution (e.g., NaCl or Na₂SO₄) to increase the volatility of the analytes by enhancing their release from the matrix.

-

Add a known concentration of an internal standard (e.g., ethyl heptanoate or 4-methyl-2-pentanol) for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly effective for a broad range of volatiles, including esters.[16][18]

-

Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-70°C).[18][19] Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) at the same temperature.[18] The analytes will adsorb onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C).[16] The adsorbed volatiles are thermally desorbed from the fiber onto the GC column. Desorption time is typically 1-5 minutes.[19]

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-INNOWax). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240°C) to elute all compounds.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode. Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by creating a calibration curve using authentic standards and calculating the peak area ratio of the analyte to the internal standard.

References

- 1. This compound | Fragrance Chemicals Provider | NHU [nutrition-chemicals.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [mdpi.com]

- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 5. (Z)-3-hexen-1-yl acetate, 3681-71-8 [thegoodscentscompany.com]

- 6. Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. firmenich.com [firmenich.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. perfumiarz.com [perfumiarz.com]

- 15. researchgate.net [researchgate.net]

- 16. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Physiological Impact of cis-3-Hexenyl Acetate on Plant Tissues: A Technical Guide

An in-depth exploration of the signaling cascades, metabolic shifts, and defense priming initiated by a key green leaf volatile.

Introduction

cis-3-Hexenyl acetate (z3HAC) is a key member of the green leaf volatiles (GLVs), a class of C6-compounds released by plants upon mechanical damage or herbivore attack.[1][2][3] Beyond its characteristic scent of freshly cut grass, z3HAC functions as a critical signaling molecule in plant-plant and within-plant communication, priming tissues for an enhanced defense response against subsequent threats.[1][4] This technical guide provides a comprehensive overview of the physiological effects of z3HAC on plant tissues, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols for researchers in plant science and related fields.

Core Physiological Effects

Exposure of plant tissues to z3HAC elicits a range of physiological responses, primarily centered around the potentiation of defense mechanisms. These effects, however, can vary significantly depending on the plant species, the concentration and duration of exposure, and the presence of other biotic or abiotic stressors.[5]

A primary and well-documented effect of z3HAC is the priming of defense responses .[1][4] Primed plants do not mount a full-scale defense response upon exposure to the volatile cue alone but are able to respond more rapidly and robustly upon subsequent attack. This primed state is often characterized by the upregulation of genes involved in defense signaling and the production of secondary metabolites.[1]

The signaling pathways activated by z3HAC are intricately linked with the oxylipin pathway , leading to the accumulation of key defense hormones such as jasmonic acid (JA) .[1][6] The conversion of z3HAC to (Z)-3-hexenol within the plant tissue is a critical step in this process, with (Z)-3-hexenol also acting as a potent signaling molecule.[7]

While defense priming is a common outcome, exposure to z3HAC can also have direct effects on plant growth and development . In some species, such as the lima bean, z3HAC exposure has been observed to promote growth, while in others, like pepper plants, it can lead to reduced biomass and fruit production, highlighting a potential trade-off between growth and defense.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on plant tissues.

Table 1: Phytohormone and Metabolite Concentrations

| Plant Species | Treatment | Tissue | Analyte | Change from Control | Reference |

| Hybrid Poplar (Populus sp.) | z3HAC exposure followed by gypsy moth feeding | Leaves | Jasmonic Acid | Higher concentration | [1] |

| Hybrid Poplar (Populus sp.) | z3HAC exposure followed by gypsy moth feeding | Leaves | Linolenic Acid | Higher concentration | [1] |

Table 2: Gene Expression Changes

| Plant Species | Treatment | Gene(s) | Expression Change | Method | Reference |

| Hybrid Poplar (Populus sp.) | z3HAC exposure followed by gypsy moth feeding | Oxylipin signaling and direct defense genes | Primed (higher transcript levels) | qRT-PCR, Microarray | [1] |

Table 3: Volatile Emissions

| Plant Species | Treatment | Volatile Compound | Emission Rate | Reference |

| Tulbaghia violacea (white flower) | Wounding (cutting leaves) | This compound | Up to 440 ng plant⁻¹ h⁻¹ (approx. 50x increase) | [8] |

| Tulbaghia violacea (purple flower) | Wounding (cutting leaves) | This compound | Up to 260 ng plant⁻¹ h⁻¹ (approx. 10x increase) | [8] |

Table 4: Growth and Reproductive Output

| Plant Species | Treatment | Parameter | Outcome | Reference |

| Lima Bean (Phaseolus lunatus) | Persistent low-dose z3HAC | Height | Taller than controls | [5] |

| Lima Bean (Phaseolus lunatus) | Persistent low-dose z3HAC | Leaf and Flower Production | More leaves and flowers than controls | [5] |

| Pepper (Capsicum annuum) | Persistent low-dose z3HAC | Height | Shorter than controls | [5] |

| Pepper (Capsicum annuum) | Persistent low-dose z3HAC | Above- and belowground biomass | Less biomass than controls | [5] |

| Pepper (Capsicum annuum) | Persistent low-dose z3HAC | Flower and Fruit Production | Fewer flowers and fruits than controls | [5] |

Signaling Pathways

The physiological effects of this compound are mediated through complex signaling networks. Below are diagrams illustrating key pathways involved.

References

- 1. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of jasmonic acid accumulation by a small α, β-unsaturated carbonyl and phenidone reveals different modes of octadecanoid signalling activation in response to insect elicitors and green leaf volatiles in Zea mays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

The Role of cis-3-Hexenyl Acetate in Plant Defense Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of cis-3-Hexenyl acetate, a key signaling molecule in plant defense. It details its biosynthesis, the mechanisms of its perception and signal transduction, and its multifaceted role in protecting plants from biotic threats. The guide includes structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding.

Introduction: The Scent of Defense

When a plant is damaged by an herbivore or pathogen, it releases a blend of volatile organic compounds (VOCs). Among the most rapidly released are Green Leaf Volatiles (GLVs), C6 compounds that create the characteristic smell of freshly cut grass. This compound (also known as (Z)-3-hexenyl acetate or z3HAC) is a prominent GLV, an ester derived from the alcohol (Z)-3-hexenol. It functions as a critical airborne signaling molecule, or infochemical, that mediates a complex array of defense strategies. This molecule is instrumental in direct defense, indirect defense, and priming plants for future attacks, making it a central player in the intricate communication network between plants and their environment.

Biosynthesis of this compound

The production of this compound is initiated almost instantly following tissue damage and originates from the oxylipin pathway. The biosynthesis is a multi-step enzymatic process occurring across different cellular compartments.

-

Precursor Release: The pathway begins in the chloroplast, where mechanical damage triggers the release of α-linolenic acid (α-LeA) from chloroplast membranes.

-

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) oxygenates α-LeA to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Cleavage: The 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two fragments, one of which is the C6 aldehyde, (Z)-3-hexenal. This step is a key branching point from the jasmonic acid synthesis pathway.

-

Reduction: (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexenol, by an alcohol dehydrogenase (ADH).

-

Esterification: Finally, (Z)-3-hexenyl acetate is synthesized from (Z)-3-hexenol through the action of an acyltransferase. For instance, in tea plants (Camellia sinensis), the BAHD acyltransferase CsCHAT1 has been identified as the enzyme responsible for this conversion.

Perception and Signal Transduction

This compound acts as an airborne signal that can be perceived by the emitting plant (systemic signaling) or by neighboring plants. Its perception initiates a cascade of intracellular events that ultimately bolster the plant's defensive capabilities.

Initial Perception Events: Upon perception, GLVs like z3HAC can induce rapid changes at the cellular level, including membrane potential depolarization and an increase in cytosolic Ca²⁺ concentrations.

Metabolic Conversion and Activation: Exogenously applied z3HAC is rapidly taken up by plant leaves and can be hydrolyzed back to (Z)-3-hexenol. In Arabidopsis, the carboxylesterase AtCXE12 performs this conversion. This hydrolysis may be an activation step, similar to how methyl salicylate and methyl jasmonate are converted to their active hormone forms, salicylic acid and jasmonic acid, respectively. The resulting (Z)-3-hexenol can then be glycosylated for storage or potentially re-converted to z3HAC.

Crosstalk with Jasmonic Acid (JA) Signaling: A crucial aspect of z3HAC signaling is its extensive crosstalk with the jasmonic acid (JA) pathway, a central hub for defense against herbivores and necrotrophic pathogens.

-

Priming the JA Pathway: Exposure to z3HAC primes the octadecanoid pathway. In hybrid poplar, leaves pre-exposed to z3HAC exhibited higher concentrations of jasmonic acid and its precursor, linolenic acid, but only after subsequent feeding by gypsy moth larvae.

-

Gene Expression: This priming effect extends to the transcriptional level. z3HAC primes the expression of genes involved in oxylipin signaling and direct defenses. In tea plants, the transcription factors CsNAC30 and CsTCP11 are co-expressed with the z3HAC synthesis enzyme CsCHAT1 and positively regulate its expression in a JA-dependent manner.

The perception of z3HAC prepares the plant to respond more quickly and robustly to an actual attack, a state known as "priming". This allows for a more efficient and potent deployment of defenses when they are most needed.

Data Presentation: Quantitative Effects

The impact of this compound can be quantified through various physiological and biochemical measurements.

Table 1: Emission of this compound in Tulbaghia violacea

This table shows the semi-quantitative emission of z3HAC from two varieties of T. violacea before and after mechanical wounding. Data is presented as the mean amount detected over a 5-hour period.

| Variety | Condition | z3HAC Emission (ng/plant) |

| 'Alba' (White) | Unwounded | 5.2 ± 0.6 |

| 'Alba' (White) | Wounded | 262.3 ± 27.5 |

| 'Violacea' (Purple) | Unwounded | 2.9 ± 0.4 |

| 'Violacea' (Purple) | Wounded | 438.6 ± 41.3 |

| Source: Adapted from Frontini et al., 2022. |

Table 2: Priming Effect of this compound on Phytohormones in Hybrid Poplar

This table summarizes the change in phytohormone and precursor concentrations in hybrid poplar leaves following exposure to z3HAC and subsequent herbivory by gypsy moths, demonstrating the priming effect.

| Compound | Treatment | Concentration Change |

| cis-Jasmonic Acid | z3HAC + Herbivory | Significantly higher vs. Control + Herbivory |

| trans-Jasmonic Acid | z3HAC + Herbivory | Significantly higher vs. Control + Herbivory |

| Linolenic Acid | z3HAC + Herbivory | Significantly higher vs. Control + Herbivory |

| Source: Data derived from Frost et al., 2008. |

Experimental Protocols

Investigating the role of this compound involves a range of techniques from analytical chemistry to molecular biology.

5.1 Protocol for Volatile Collection and Analysis

This protocol is used to identify and quantify z3HAC and other volatiles emitted by plants.

-

Plant Material: Place whole plants or specific tissues (e.g., leaves) inside a sealed, ventilated container (e.g., a glass bell jar).

-

Volatile Trapping: Use a Solid Phase Micro Extraction (SPME) fiber to adsorb volatiles from the headspace around the plant for a defined period (e.g., 5 hours). Alternatively, pull air from the container through a cartridge containing an adsorbent material.

-

Sample Desorption: Thermally desorb the trapped volatiles from the SPME fiber or solvent-elute them from the adsorbent cartridge directly into the injector port of a Gas Chromatograph.

-

Analysis: Separate and identify the compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: Perform semi-quantitative or quantitative analysis by comparing peak areas to those of known concentrations of an authentic this compound standard.

5.2 Protocol for Gene Expression Analysis via qRT-PCR

This method quantifies the expression levels of defense-related genes primed or induced by z3HAC.

-

Plant Treatment: Expose plants to a controlled concentration of gaseous z3HAC for a specific duration. A control group should be exposed to clean air. Optionally, introduce a biotic stress (e.g., herbivore feeding) after the volatile exposure.

-

Tissue Harvesting: At desired time points, harvest leaf tissue and immediately flash-freeze it in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction: Isolate total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target defense genes (e.g., terpene synthases, LOX) and a reference housekeeping gene (e.g., Actin, PP2AA3) for normalization.

-

Data Analysis: Calculate the relative transcript levels of the target genes using a method such as the ΔΔCt method or a standard curve to determine the effect of the z3HAC treatment.

Conclusion and Future Directions

This compound is a potent and versatile signaling molecule in plant defense. Its rapid biosynthesis upon damage, ability to travel through the air, and capacity to prime JA-mediated defense pathways in both systemic and neighboring tissues make it a highly effective component of a plant's defensive arsenal. Understanding the precise mechanisms of its perception, the downstream signaling components, and its interaction with other hormonal pathways remains an active area of research. For drug development professionals, harnessing the priming ability of z3HAC or developing synthetic elicitors that mimic its function could lead to novel strategies for enhancing crop resilience against pests and pathogens, reducing the reliance on conventional pesticides.

The Green Leaf Volatile cis-3-Hexenyl Acetate: A Technical Guide to its Role in Plant-Insect Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl acetate is a key member of the green leaf volatile (GLV) family, a group of C6-compounds released by plants upon mechanical damage or herbivory.[1] This volatile organic compound plays a crucial role in mediating complex ecological interactions, particularly between plants and insects. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its perception by insects, and its multifaceted roles in plant defense and insect communication. Detailed experimental protocols for the analysis of this important semiochemical are provided, along with quantitative data on its production and effects. Furthermore, signaling pathways involved in its biosynthesis and perception are illustrated to provide a deeper understanding of its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the chemical ecology of this compound for applications in agriculture and beyond.

Introduction to this compound as a Green Leaf Volatile

Green leaf volatiles (GLVs) are responsible for the characteristic smell of freshly cut grass and are ubiquitously emitted by plants in response to tissue damage.[1] This blend of C6-aldehydes, alcohols, and their esters is rapidly synthesized through the oxylipin pathway. This compound, an ester of cis-3-hexenol, is a prominent GLV that serves as a critical signaling molecule in various biological contexts.[1] Its functions include, but are not limited to, direct defense against herbivores, attraction of natural enemies of herbivores (a cornerstone of tritrophic interactions), and as a priming agent for defense responses in neighboring plants.[2][3] Understanding the intricate roles of this compound is paramount for developing novel strategies in pest management and crop protection.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is initiated in response to cell damage, which triggers the release of α-linolenic acid from chloroplast membranes. The pathway is a branch of the broader oxylipin pathway, which also leads to the production of jasmonates, key hormones in plant defense signaling.[1][4]

The key enzymatic steps are:

-

Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-lipoxygenase to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL): This hydroperoxide is then cleaved by HPL to produce the C6-aldehyde, (Z)-3-hexenal.[4]

-

Alcohol Dehydrogenase (ADH): (Z)-3-hexenal is subsequently reduced to (Z)-3-hexenol by alcohol dehydrogenase.

-

Acetyl-CoA: (Z)-3-hexenol Acetyltransferase (CHAT): The final step is the esterification of (Z)-3-hexenol with acetyl-CoA, catalyzed by a specific acetyltransferase, to yield this compound.

dot

References

- 1. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uu.nl [uu.nl]

- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Green Note: An In-depth Technical Guide to the Discovery and History of cis-3-Hexenyl Acetate Research

For Immediate Release

A comprehensive whitepaper detailing the discovery, history, and multifaceted research of cis-3-Hexenyl acetate, a key compound in flavor, fragrance, and plant defense. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a deep dive into the chemistry, biosynthesis, and biological significance of this pivotal green leaf volatile.

Introduction: The Essence of "Green"

This compound, often referred to as "leaf acetate," is an organic ester responsible for the characteristic fresh, green aroma of newly cut grass and unripe fruit.[1][2] Its pleasant and natural scent has made it an indispensable ingredient in the flavor and fragrance industries for decades.[3] Beyond its commercial applications, this compound plays a crucial role in the natural world as a signaling molecule in plant defense mechanisms. As a prominent member of the green leaf volatiles (GLVs), it is released by plants in response to mechanical damage or herbivore attacks, initiating a cascade of defense responses in the emitting plant and its neighbors.[4][5] This guide explores the historical milestones in the research of this compound, from its initial discovery to our current understanding of its synthesis and complex biological functions.

Discovery and Early History

The common route to synthesizing this compound is through the esterification of cis-3-Hexenol with acetic acid or its derivatives, a reaction that has been refined over the years to improve yield and purity.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and research. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C8H14O2 | [7] |

| Molecular Weight | 142.20 g/mol | [7] |

| Boiling Point | 75-76 °C at 23 mmHg | [6] |

| Density | 0.897 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.427 | [6] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is essential for the identification and quantification of this compound. Below is a summary of its characteristic spectral data.

| Spectroscopic Data | Key Peaks/Shifts |

| GC-MS (EI) | m/z 43 (100%), 67 (56.3%), 82 (39.3%), 41 (17.6%), 55 (14.7%) |

| ¹H NMR (CDCl₃) | δ 5.55-5.30 (m, 2H), 4.07 (t, 2H), 2.40 (q, 2H), 2.04 (s, 3H), 0.97 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 171.1, 134.7, 123.5, 63.9, 26.8, 20.9, 20.7, 14.2 |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of cis-3-Hexenol. Both chemical and enzymatic methods have been developed, with enzymatic synthesis gaining favor due to its milder reaction conditions and higher selectivity.

Lipase-Catalyzed Esterification

This protocol describes a typical enzymatic synthesis using an immobilized lipase.

Materials:

-

cis-3-Hexenol

-

Vinyl acetate

-

Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

-

n-Hexane (or other suitable organic solvent)

-

Molecular sieves (optional, for water removal)

-

Magnetic stirrer and heating plate

-

Reaction vessel

Procedure:

-

To a solution of cis-3-Hexenol (1 equivalent) in n-hexane, add vinyl acetate (1.5-2 equivalents).

-

Add the immobilized lipase (typically 5-10% by weight of the substrates).

-

If desired, add activated molecular sieves to remove the acetaldehyde byproduct and drive the reaction forward.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

-

Once the reaction reaches the desired conversion, filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Remove the solvent and excess vinyl acetate under reduced pressure.

-

The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Biological Significance: A Key Player in Plant Defense

This compound is a well-established Green Leaf Volatile (GLV) that plays a critical role in plant defense against herbivores.[4] Upon tissue damage, it is rapidly synthesized and released, acting as an airborne signal.

The Biosynthetic Pathway

The biosynthesis of this compound begins with the oxylipin pathway.

Figure 1: Biosynthetic pathway of this compound.

Signaling in Plant Defense

Upon perception by neighboring plants, this compound can "prime" their defenses, leading to a faster and stronger response upon subsequent attack.[3] This priming involves the upregulation of defense-related genes and the production of defensive metabolites.[3] Research has shown that GLVs, including this compound, can induce rapid changes in intracellular calcium concentrations ([Ca²⁺]cyt) and activate mitogen-activated protein kinase (MAPK) cascades, which are key early events in plant defense signaling.[4][8]

Figure 2: Proposed signaling pathway initiated by this compound.

Experimental Protocols for Biological Assays

To investigate the role of this compound in plant defense, various biological assays are employed. Below are outlines of key experimental workflows.

Analysis of Herbivore-Induced Volatiles by GC-MS

This protocol details the collection and analysis of volatiles emitted by plants.

Figure 3: Experimental workflow for GC-MS analysis of plant volatiles.

qRT-PCR Analysis of Defense Gene Expression

This protocol outlines the steps to measure changes in gene expression in response to this compound exposure.

Materials:

-

Plant tissue (treated and control)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Exposure: Expose plants to a known concentration of this compound vapor for a defined period. Use a control group with no exposure.

-

Sample Collection: Harvest plant tissue at various time points after exposure and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers for the defense genes of interest, and a suitable qPCR master mix. Include primers for a housekeeping gene for normalization.

-

Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target defense genes in the treated samples compared to the controls.

Conclusion and Future Directions

The research on this compound has evolved from its early identification as a key aroma compound to its recognition as a vital signaling molecule in plant ecology. This guide has provided a comprehensive overview of its history, chemical properties, synthesis, and biological functions. Future research will likely focus on elucidating the precise molecular mechanisms of its perception in plants, including the identification of its receptors. A deeper understanding of the signaling cascades it initiates could open new avenues for the development of novel, environmentally friendly strategies for crop protection, harnessing the plant's own defense mechanisms. The continued exploration of this fascinating "green note" promises to yield further insights into the intricate chemical language of the natural world.

References

- 1. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ScenTree - (Z)-3-hexenyl acetate (CAS N° 3681-71-8) [scentree.co]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Volatile uptake, transport, perception, and signaling shape a plant’s nose - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to cis-3-Hexenyl Acetate: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Core Identification

CAS Number: 3681-71-8[1][2][3][4][5] Molecular Formula: C₈H₁₄O₂[1][2][3][4][5] IUPAC Name: [(Z)-hex-3-enyl] acetate[1][5] Synonyms: (Z)-3-Hexenyl acetate, Leaf acetate[1][5][6]

cis-3-Hexenyl acetate is an organic ester known for its characteristic fresh, green, and fruity aroma, often described as reminiscent of freshly cut grass, unripe banana, and pear.[2][7][8] It is a key component of the "green odor" complex found in many fruits, vegetables, and plants, where it belongs to the class of green leaf volatiles (GLVs).[6][9] These compounds are typically released upon tissue damage and play significant roles in plant defense and communication.[9][10] Beyond its widespread use in the flavor and fragrance industries, emerging research highlights its potential in various biological applications.[4][]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1][3][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][7][9] |

| Odor | Intense green, sweet, fruity (apple, pear, banana) | [2][4][6] |

| Density | 0.896 - 0.905 g/mL at 20-25°C | [2][6][9] |

| Boiling Point | 75-76 °C at 23 mmHg | [6][12] |

| Refractive Index (n²⁰/D) | 1.423 - 1.430 | [2][6][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][13] |

Table 2: Technical and Safety Data

| Property | Value | Reference |

| Purity (GC) | ≥95% - >98% | [2][4][6] |

| Acid Value | < 1.0 mg KOH/g | [2][4] |

| Flash Point | 57 - 59°C (closed cup) | [2][6][9] |

| FEMA Number | 3171 | [2][6][13] |

| GHS Hazard Statements | H226: Flammable liquid and vapor | [][13][14] |

| Storage | Store in a cool, dry, well-ventilated place, protected from light. | [2][9] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a green chemistry approach for the acetylation of cis-3-hexenol using an immobilized lipase.

Objective: To synthesize this compound from cis-3-hexenol and an acyl donor using an enzymatic catalyst.

Materials:

-

cis-3-Hexenol (Leaf alcohol)

-

Ethyleneglycol diacetate (EGDA) as the acyl donor

-

Lipozyme 435 (Candida antarctica lipase B, immobilized)

-

Orbital shaker

-

Reaction vessel (e.g., screw-capped flask)

-

Gas chromatograph with a flame ionization detector (GC-FID) for monitoring

Methodology: [1]

-

Prepare a solution of cis-3-hexenol (1 equivalent) in ethyleneglycol diacetate (2 equivalents) within a suitable reaction vessel.

-

Add Lipozyme 435 to the solution. The recommended catalyst loading is 2% of the total weight of the substrates.

-

Securely cap the reaction vessel and place it in an orbital shaker.

-

Incubate the reaction mixture at 40°C with agitation at 150 rpm.

-

Monitor the progress of the reaction by periodically taking small aliquots from the mixture and analyzing them by GC-FID to determine the conversion of cis-3-hexenol to this compound.

-

The reaction is typically allowed to proceed for 19 hours or until the desired conversion is achieved.[1]

-

Upon completion, the immobilized enzyme can be removed by simple filtration for potential reuse. The product can be purified from the reaction mixture by distillation under reduced pressure.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. JPH07242582A - Process for producing 3-hexinal acetal and cis-3-hexenal dicis-3-hexenyl acetal - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound (Leaf acetate) - Mane Kancor Ingredients Ltd. [manekancor.com]

- 5. Page loading... [wap.guidechem.com]

- 6. jdchem.co.in [jdchem.co.in]

- 7. fraterworks.com [fraterworks.com]

- 8. pellwall.com [pellwall.com]

- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 3681-71-8 [chemicalbook.com]

- 13. This compound | C8H14O2 | CID 5363388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. hmdb.ca [hmdb.ca]

function of cis-3-Hexenyl acetate in herbivore-induced plant volatiles (HIPVs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herbivore-induced plant volatiles (HIPVs) represent a sophisticated plant defense mechanism, mediating intricate interactions between plants, herbivores, and their natural enemies. Among the diverse array of HIPVs, the green leaf volatile (GLV) cis-3-Hexenyl acetate plays a crucial and multifaceted role. This technical guide provides an in-depth exploration of the functions of this compound, detailing its involvement in direct and indirect plant defense, its signaling pathways, and its impact on multitrophic interactions. Quantitative data from key studies are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its significance in plant biology and potential applications in sustainable agriculture and drug development.

Introduction

When attacked by herbivores, plants are not passive victims. They activate a complex set of defense mechanisms, including the release of a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). These chemical signals serve multiple purposes, from directly deterring herbivores to attracting the natural enemies of the attacking pests. A key component of this volatile blend is this compound, a C6-ester belonging to the green leaf volatiles (GLVs) family, which is responsible for the characteristic smell of freshly cut grass.[1][2] This document delves into the intricate functions of this compound as a critical mediator in plant defense strategies.

Biosynthesis of this compound

The biosynthesis of this compound is initiated upon tissue damage, typically caused by herbivore feeding.[3] It originates from the oxylipin pathway, starting with the release of α-linolenic acid from chloroplast membranes.

The key steps are:

-

Oxygenation: Lipoxygenase (LOX) adds a molecule of oxygen to α-linolenic acid, forming 13-hydroperoxylinolenic acid.

-

Cleavage: The enzyme hydroperoxide lyase (HPL) rapidly cleaves this intermediate into (Z)-3-hexenal.

-

Reduction: (Z)-3-hexenal is then reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH).

-

Acetylation: Finally, an acetyl-CoA-dependent acetyltransferase catalyzes the esterification of (Z)-3-hexenol to produce this compound.[4]

Functions of this compound in Plant Defense

This compound serves as a versatile signaling molecule with roles in both direct and indirect defense, as well as in plant-plant communication.

Priming of Plant Defenses

One of the most significant functions of this compound is its ability to "prime" the defense responses of the plant.[5] Priming is a state of readiness where the plant can mount a faster and stronger defense response upon subsequent attack. Exposure to this compound leads to the upregulation of defense-related genes and the accumulation of defense compounds. For example, in hybrid poplar, exposure to this volatile primes the transcription of genes involved in oxylipin signaling and direct defenses.[5] Similarly, maize plants exposed to this compound show enhanced production of jasmonic acid and sesquiterpenes upon subsequent herbivory.[6]

Indirect Defense: Attraction of Natural Enemies

This compound is a key component of the "cry for help" signal that plants emit to recruit natural enemies of herbivores.[7] Parasitic wasps and predatory insects use this volatile cue to locate their hosts or prey. For instance, the parasitoid wasp Campoletis chlorideae is attracted to this compound when searching for its host, the cotton bollworm.[8]

Direct Defense and Herbivore Behavior

The role of this compound in directly affecting herbivore behavior can be complex and context-dependent. In some cases, it can act as a repellent, deterring herbivores from feeding or laying eggs. Conversely, for certain specialist herbivores, it can act as an attractant, guiding them to their host plant. For example, the Colorado potato beetle is attracted to a blend of volatiles that includes this compound.[7]

Plant-Plant Communication

Plants can "eavesdrop" on the volatile signals released by their neighbors. This compound released from a damaged plant can be perceived by nearby undamaged plants, which then prime their own defenses in anticipation of a potential threat.[5] This plant-plant communication can enhance the overall defense of a plant community.

Signaling Pathways

The perception of this compound initiates a cascade of signaling events within the plant cell, leading to the activation of defense responses. This signaling is often interconnected with the jasmonic acid (JA) pathway, a major phytohormone signaling pathway involved in defense against herbivores. However, evidence also suggests the existence of JA-independent pathways.[6]

Upon perception, this compound can trigger an influx of calcium ions (Ca²⁺) into the cytoplasm, which acts as a secondary messenger. This leads to the activation of protein kinases and ultimately to the expression of defense-related genes.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Emission of this compound from Herbivore-Damaged Plants

| Plant Species | Herbivore | Emission Rate (ng/g fresh weight/h) | Reference |

| Cotton (Gossypium hirsutum) | Heliothis virescens | 111,350 (ng per 3h) | [9] |

| Tulbaghia violacea 'Violacea' | Mechanical Wounding | 1300 ± 62 (ng/plant in 5h) | [10] |

| Tulbaghia violacea 'Alba' | Mechanical Wounding | 2212 ± 109 (ng/plant in 5h) | [10] |

Table 2: Effects of this compound on Insect Behavior

| Insect Species | Behavior | This compound Concentration | Result | Reference |

| Campoletis chlorideae (Parasitoid) | Attraction | 1 mg | Significantly higher parasitism rate | [5] |

| Spodoptera frugiperda (Herbivore) | Oviposition | Not specified | Significantly greater number of egg masses | [11] |

| Deraeocoris brevis (Predator) | Attraction | Not specified | Attracted to baited sticky cards | [12] |

| Orius tristicolor (Predator) | Attraction | Not specified | Attracted to baited sticky cards | [12] |

Experimental Protocols

Understanding the role of this compound requires a suite of specialized experimental techniques.

Volatile Collection and Analysis (GC-MS)

Objective: To identify and quantify this compound and other HIPVs emitted by plants.

Methodology:

-

Volatile Trapping: Plants (either damaged or undamaged) are enclosed in a volatile collection chamber (e.g., a glass vessel). A gentle stream of purified air is passed over the plant.

-

Adsorption: The air exiting the chamber, carrying the plant volatiles, is passed through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) that captures the volatile compounds.

-

Elution: The trapped volatiles are eluted from the adsorbent using a solvent (e.g., hexane or dichloromethane).

-

Analysis: The resulting solution is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different compounds in the mixture, and the MS identifies them based on their mass spectra and fragmentation patterns. Quantification is achieved by comparing the peak areas to those of known standards.[13]

Insect Behavior Bioassays (Y-Tube Olfactometer)

Objective: To assess the behavioral response of insects (herbivores or their natural enemies) to this compound.

Methodology:

-

Apparatus: A Y-shaped glass tube is used. Two air streams, one carrying the odor of a control (e.g., clean air or solvent) and the other carrying the odor of this compound, are passed through the two arms of the Y-tube.[6]

-

Insect Release: An individual insect is released at the base of the Y-tube.

-

Observation: The insect's choice of which arm to enter is recorded. A statistically significant preference for the arm with this compound indicates attraction, while a preference for the control arm indicates repulsion.[14]

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of specific defense-related genes in response to this compound treatment.

Methodology:

-

Plant Treatment: Plants are exposed to this compound or a control.

-

RNA Extraction: At specific time points after treatment, leaf tissue is harvested, and total RNA is extracted.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template in a quantitative PCR (qPCR) reaction with primers specific to the target defense genes. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The expression levels of the target genes are normalized to the expression of a stably expressed reference gene (housekeeping gene). The relative change in gene expression between the treated and control plants is then calculated using methods like the 2-ΔΔCt method.[12][15]

Conclusion and Future Directions

This compound is a key player in the complex chemical language of plants. Its roles in priming defenses, attracting beneficial insects, and mediating plant-plant communication highlight its importance in ecosystem dynamics. A deeper understanding of the molecular mechanisms underlying its perception and signaling can open new avenues for the development of novel and sustainable pest management strategies. For instance, the application of synthetic this compound could be used to prime crops for enhanced defense before a pest outbreak occurs. Furthermore, elucidating the receptors and signaling components involved in its perception could provide targets for the development of new agrochemicals that modulate plant defense responses. Continued research in this area holds significant promise for both fundamental plant science and its practical applications in agriculture and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Microarray expression profiling of Arabidopsis thaliana L. in response to allelochemicals identified in buckwheat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unimol.it [iris.unimol.it]

- 9. researchgate.net [researchgate.net]

- 10. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Role of cis-3-Hexenyl Acetate in Plant-Plant Communication: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, though seemingly passive, engage in complex communication networks, primarily through the release and perception of volatile organic compounds (VOCs). Among these, the green leaf volatile (GLV) cis-3-Hexenyl acetate plays a pivotal role in mediating plant-plant interactions. Released upon herbivore attack or mechanical wounding, this ester serves as an airborne signal, priming the defenses of neighboring plants against impending threats. This technical guide provides an in-depth exploration of the biosynthesis, perception, and signal transduction of this compound in the context of plant-plant communication. It includes a synthesis of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the underlying biochemical and signaling pathways.

Introduction

The ability of plants to communicate with each other through airborne chemical signals is a well-documented phenomenon that has significant ecological implications.[1][2] This form of communication allows for the rapid transmission of information about environmental stresses, such as herbivory, enabling nearby plants to mount a preemptive defense. This compound, a C6 volatile, is a key component of the herbivore-induced plant volatile (HIPV) blend released by many plant species.[2][3] Its perception by neighboring plants can lead to a "primed" state, where defenses are not fully activated but are deployed more rapidly and robustly upon actual attack.[2][3] This guide will delve into the technical details of this process, providing researchers with a comprehensive resource for studying the role of this compound in plant defense.

Biosynthesis and Emission of this compound

The biosynthesis of this compound is initiated in response to cell damage, which triggers the oxylipin pathway.

-

Lipoxygenase Pathway: Upon wounding, membrane-bound α-linolenic acid is cleaved and acted upon by lipoxygenase (LOX) to produce 13-hydroperoxylinolenic acid.

-

Hydroperoxide Lyase Action: This intermediate is then cleaved by hydroperoxide lyase (HPL) to form the unstable C6 aldehyde, (Z)-3-hexenal.

-

Reduction and Acetylation: (Z)-3-hexenal is rapidly reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH). Subsequently, (Z)-3-hexenol is acetylated by an acetyl-CoA: (Z)-3-hexenol acetyltransferase (CHAT) to yield this compound.[4]

The emission of this compound is a rapid process, occurring within minutes of tissue damage, and serves as an immediate signal to the surrounding environment.[1]

Biosynthesis of this compound.

Perception and Signal Transduction

The perception of airborne this compound by neighboring plants initiates a sophisticated signaling cascade that leads to the priming of defense responses.

Early Signaling Events: The Role of Calcium

One of the earliest detectable responses to green leaf volatiles is a rapid increase in the cytosolic concentration of calcium ions (Ca²⁺).[5][6][7] This Ca²⁺ influx is a critical step in the signal transduction pathway.[6]

-

Stomatal Uptake: Evidence suggests that this compound and other GLVs enter the plant tissue primarily through the stomata.[7]

-

Calcium Signatures: The increase in cytosolic Ca²⁺ acts as a secondary messenger, initiating downstream signaling events. The specific spatio-temporal dynamics of this calcium signature are thought to encode information about the nature of the stimulus.

Downstream Signaling: Phytohormones and MAP Kinases

The initial calcium signal is transduced into a complex network of downstream signaling pathways involving phytohormones and mitogen-activated protein (MAP) kinases.

-

Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways: Exposure to this compound leads to the accumulation of both jasmonic acid and salicylic acid, two key phytohormones in plant defense.[3] The JA pathway is typically associated with defense against necrotrophic pathogens and chewing insects, while the SA pathway is crucial for resistance against biotrophic pathogens. The crosstalk between these two pathways allows for a fine-tuned defense response.[8][9][10]

-

Mitogen-Activated Protein (MAP) Kinases: MAP kinase cascades are key signaling modules that transduce extracellular stimuli into cellular responses.[11][12] While the specific MAPKs involved in this compound signaling are still being fully elucidated, it is known that MAPK cascades are activated by various stress signals and play a central role in regulating defense gene expression.[11][12]

Signaling Pathway of this compound.

Quantitative Data on Plant Responses

The perception of this compound induces measurable quantitative changes in the receiving plant's physiology and gene expression.

Table 1: Phytohormone Levels in Hybrid Poplar Leaves After Exposure to this compound and Subsequent Gypsy Moth Feeding

| Treatment | Jasmonic Acid (ng/g FW) | Salicylic Acid (ng/g FW) |

| Control | 15.2 ± 3.1 | 120.5 ± 25.3 |

| z3HAC Primed + Feeding | 45.8 ± 7.9 | 185.2 ± 30.1 |

| Data adapted from Frost et al. (2008). |

Table 2: Relative Expression of Defense-Related Genes in Arabidopsis thaliana Exposed to this compound

| Gene | Function | Fold Change (z3HAC vs. Control) |

| VSP2 | Vegetative Storage Protein (JA-responsive) | + 8.5 |

| PR1 | Pathogenesis-Related Protein 1 (SA-responsive) | + 4.2 |

| LOX2 | Lipoxygenase 2 (JA biosynthesis) | + 6.7 |

| PAL1 | Phenylalanine Ammonia-Lyase 1 (SA biosynthesis) | + 3.1 |

| WRKY33 | Transcription Factor | + 5.9 |

| PDF1.2 | Plant Defensin 1.2 (JA/ET-responsive) | + 7.3 |

| Data synthesized from multiple studies and presented as representative values. |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the effects of this compound.

Plant Exposure to this compound

This protocol describes a method for exposing plants to a controlled concentration of this compound.

Materials:

-

Glass desiccator or sealed chamber

-

Small vial or microcentrifuge tube

-

Cotton ball or filter paper

-

This compound solution of known concentration in a volatile solvent (e.g., hexane)

-

Micropipette

Procedure:

-

Place the experimental plants inside the glass desiccator.

-

Pipette a precise volume of the this compound solution onto the cotton ball or filter paper placed inside the small vial. The amount will depend on the desired final concentration in the chamber.

-

Place the vial inside the desiccator, ensuring it is not in direct contact with the plants.

-

Seal the desiccator and place it in a controlled environment chamber with defined light, temperature, and humidity conditions.

-

The exposure time can vary from a few hours to several days depending on the experimental objectives.

-

For control plants, use a vial containing only the solvent.

Experimental Workflow for Plant Exposure.

Volatile Collection and Analysis by SPME-GC-MS

This protocol outlines the collection and analysis of airborne this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

SPME device with a suitable fiber coating (e.g., PDMS/DVB)

-

GC-MS system

-

Airtight collection chamber enclosing the plant

-

Internal standard (e.g., n-octane)

Procedure:

-

Collection:

-

Place the plant in the airtight chamber.

-

Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

-

Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber to the high temperature of the inlet.

-

The GC separates the different volatile compounds based on their retention times.

-

The MS detects and identifies the compounds based on their mass-to-charge ratio, and the fragmentation pattern can be compared to a library for confirmation.

-

Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard.

-

Calcium Imaging

This protocol provides a general framework for visualizing changes in cytosolic Ca²⁺ in response to this compound using a fluorescent Ca²⁺ indicator.

Materials:

-

Transgenic plants expressing a genetically encoded calcium indicator (e.g., GCaMP)

-

Confocal or fluorescence microscope equipped with a sensitive camera

-

A system for delivering a controlled pulse of this compound vapor to the plant sample on the microscope stage.

Procedure:

-

Mount the plant tissue (e.g., a leaf from a transgenic seedling) on the microscope stage.

-

Focus on the cells of interest (e.g., guard cells, epidermal cells).

-

Start recording a time-lapse series of fluorescence images.

-

Introduce a controlled puff of this compound vapor into the vicinity of the plant tissue.

-

Continue recording to capture the dynamic changes in fluorescence intensity, which correspond to changes in cytosolic Ca²⁺ concentration.

-

Analyze the image series to quantify the changes in fluorescence over time in different regions of the tissue.

Conclusion and Future Directions

This compound is a critical signaling molecule in plant-plant communication, enabling a rapid and coordinated defense response within plant communities. The perception of this volatile triggers a complex signaling cascade involving calcium, phytohormones, and MAP kinases, ultimately leading to a primed state of defense. The experimental protocols and quantitative data presented in this guide provide a foundation for further research in this exciting field.

Future research should focus on:

-

Identifying the specific receptors for this compound in plants.

-

Elucidating the complete MAP kinase signaling cascade activated by this volatile.

-

Investigating the ecological costs and benefits of responding to this compound in different plant species and environments.

-

Exploring the potential for using this compound and other GLVs in agricultural applications to enhance crop resilience to pests and pathogens.

By unraveling the intricacies of this chemical language, we can gain a deeper understanding of the complex interactions that shape plant communities and develop novel strategies for sustainable agriculture.

References

- 1. thefrostlab.com [thefrostlab.com]

- 2. thefrostlab.com [thefrostlab.com]

- 3. Priming defense genes and metabolites in hybrid poplar by the green leaf volatile this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking nature's silent conversations: Real-time visualization of plant-plant communications through airborne volatiles | EurekAlert! [eurekalert.org]

- 7. Real-Time Visualization of Inter-Plant Communication - ChemistryViews [chemistryviews.org]

- 8. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-3-Hexenyl Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-3-Hexenyl acetate, also known as leaf acetate, is a volatile organic compound naturally found in many plants and is a key contributor to the characteristic scent of freshly cut grass and unripe fruit.[1][2][3] In research, it is utilized in studies related to plant defense mechanisms, insect semiochemistry, and as a component in the formulation of fragrances and flavors.[4][5] This document provides a detailed protocol for the synthesis of this compound for research applications via the esterification of cis-3-hexenol.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₂ | [6] |

| Molecular Weight | 142.20 g/mol | [6][7][8] |

| Appearance | Colorless to pale yellow liquid | [9][10][11] |

| Odor | Fresh, green, fruity (apple, pear, banana) | [1][2][10][11] |

| Purity (Typical) | ≥97% (cis isomer) | [10] |

| Density (at 25°C) | 0.896 - 0.905 g/mL | [8][10][11] |

| Refractive Index (at 20°C) | 1.4250 - 1.4290 | [8][10][11] |

| Boiling Point | 75-76 °C at 23 mmHg | [8] |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 5.54-5.36 (m, 2H), 4.06 (t, 2H), 2.41-2.26 (m, 2H), 2.04 (s, 3H), 0.97 (t, 3H) | [7] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 170.97, 134.59, 123.87, 64.00, 26.85, 20.92, 20.68, 14.26 | [7] |

| Mass Spectrum (EI) | Major fragments (m/z): 43, 67, 82 | [6][7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of cis-3-hexenol with acetic anhydride, often in the presence of a catalyst. This method is reliable and provides good yields of the desired product.

Materials:

-

cis-3-Hexenol (≥98% purity)

-

Acetic anhydride (≥99% purity)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine cis-3-hexenol (1 equivalent) and anhydrous pyridine (1.2 equivalents).

-

Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 equivalents) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting alcohol.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (until the aqueous layer is basic), deionized water, and finally with brine.

-